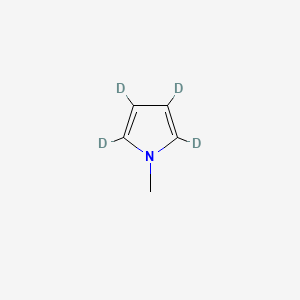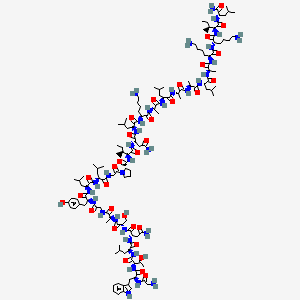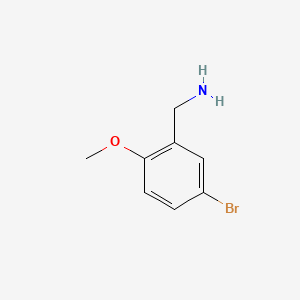
(5-Bromo-2-methoxyphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Bromo-2-methoxyphenyl)methanamine” is a chemical compound with the CAS Number: 166530-78-5 . It has a molecular weight of 216.08 . The IUPAC name for this compound is also "(5-bromo-2-methoxyphenyl)methanamine" .
Molecular Structure Analysis
The InChI code for “(5-Bromo-2-methoxyphenyl)methanamine” is1S/C8H10BrNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“(5-Bromo-2-methoxyphenyl)methanamine” is a colorless to pale-yellow to yellow-brown solid or liquid . It has a density of 1.444g/cm3 and a boiling point of 282.9ºC at 760 mmHg . The compound is stored at refrigerator temperatures .Applications De Recherche Scientifique
Metabolic Pathways in Rats : Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound structurally related to (5-Bromo-2-methoxyphenyl)methanamine, in rats. They identified several metabolites, suggesting at least two metabolic pathways, including deamination and subsequent reduction or oxidation, and demethylation with amino group acetylation (Kanamori et al., 2002).
Pharmacology of 1-(2-Phenoxyphenyl)methanamines : Whitlock, Blagg, and Fish (2008) disclosed a series of 1-(2-phenoxyphenyl)methanamines with selective dual serotonin and noradrenaline reuptake pharmacology. Some analogues showed good human in vitro metabolic stability and selectivity, indicating potential therapeutic applications (Whitlock, Blagg, & Fish, 2008).
Antimicrobial and Anticancer Studies : Preethi et al. (2021) synthesized and characterized Schiff base rare earth metal complexes with 1-(furan-2-yl) methanamine and 5-bromo-2-hydroxybenzaldehyde. These complexes showed promising antibacterial and anticancer activities in biological assays (Preethi et al., 2021).
Antibacterial Bromophenols : Xu et al. (2003) isolated antibacterial bromophenols from the marine red alga Rhodomela confervoides. This study suggests the potential of bromophenol derivatives in developing new antibacterial agents (Xu et al., 2003).
Design and Synthesis for Antimicrobial Activities : Thomas, Adhikari, and Shetty (2010) synthesized a series of methanamine derivatives with antimicrobial activities. Their research highlights the potential of such compounds in combating bacterial and fungal infections (Thomas, Adhikari, & Shetty, 2010).
Radiosynthesis for Imaging of Alzheimer's Disease : Dong et al. (2019) developed carbon-11 labeled potent and selective PDE5 inhibitors for potential PET tracers in Alzheimer's disease imaging. This study indicates the potential of related compounds in diagnostic imaging (Dong et al., 2019).
Antioxidant Properties : Çetinkaya, Göçer, Menzek, and Gülçin (2012) synthesized derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, including bromine-containing compounds, and evaluated their antioxidant activities. The results suggest that bromophenols have effective antioxidant power, which could be beneficial in various applications (Çetinkaya et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
(5-bromo-2-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAOIEZTCKINBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652900 |
Source


|
| Record name | 1-(5-Bromo-2-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-methoxyphenyl)methanamine | |
CAS RN |
166530-78-5 |
Source


|
| Record name | 1-(5-Bromo-2-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-bromo-2-methoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

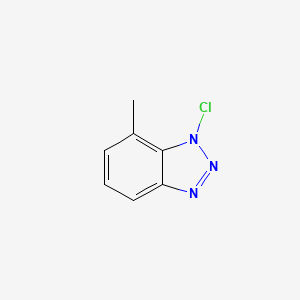


![Imidazo[4,5,1-ij]pyrrolo[2,3-f]quinoline](/img/structure/B574960.png)
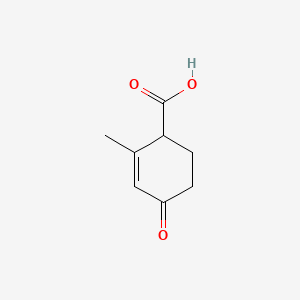
![7-Oxa-5-azatricyclo[4.2.1.0~2,4~]nonane](/img/structure/B574968.png)
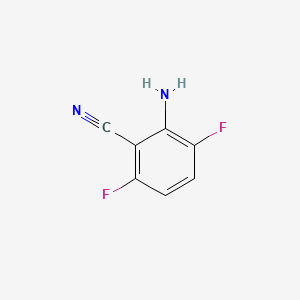
![5-Nitro-2,3-dihydro-1-benzo[b]furan-6-carboxylic acid](/img/structure/B574975.png)
